
Tirabrutinib hydrochloride
概要
説明
ONO-4059 (塩酸塩) は、チラブルチニブ塩酸塩としても知られており、強力な経口活性のあるブルトンチロシンキナーゼ阻害剤です。この化合物は、主に慢性リンパ性白血病や非ホジキンリンパ腫などのB細胞悪性腫瘍の治療に使用されます。 これは、B細胞内のブルトンチロシンキナーゼと共有結合的に結合することにより、B細胞受容体シグナル伝達を阻止し、B細胞の発生を阻害します .
作用機序
ONO-4059 (塩酸塩) は、B細胞内のブルトンチロシンキナーゼと共有結合的に結合することにより、その効果を発揮します。この結合により、B細胞の発生と機能に不可欠なB細胞受容体シグナル伝達が阻止されます。 この経路の阻害は、B細胞の増殖と生存の抑制につながり、B細胞悪性腫瘍の有効な治療法となっています .
類似化合物の比較
ONO-4059 (塩酸塩) は、イブルチニブやザヌブルチニブなどの他のブルトンチロシンキナーゼ阻害剤と比較されています。これらの化合物はすべてブルトンチロシンキナーゼを標的としていますが、ONO-4059 (塩酸塩) は、その高い選択性と効力によって注目されています。 これは、潜在的なオフターゲット効果が少なく、B細胞悪性腫瘍の治療における有望な候補です .
類似化合物
- イブルチニブ
- ザヌブルチニブ
- アカラブチニブ
生化学分析
Biochemical Properties
Tirabrutinib hydrochloride irreversibly and covalently binds to BTK in B cells . This binding inhibits aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases . The compound’s selectivity was evaluated by biochemical kinase profiling assays, peripheral blood mononuclear cell stimulation assays, and the BioMAP system .
Cellular Effects
This compound selectively affects B cells . It inhibits the growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation . Phosphoproteomic analysis revealed the downregulation of ERK and AKT pathways in TMD8 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BTK in B cells, which inhibits aberrant B cell receptor signaling . This inhibition regulates multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dose-dependent anti-tumor effect over time . It has been observed that the growth inhibition of tumor cells is related to dose-dependent BTK inhibition by this compound .
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent anti-tumor effect . In the TMD8 subcutaneous xenograft model, this compound showed a dose-dependent anti-tumor effect .
Metabolic Pathways
It is known that this compound regulates multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK .
準備方法
ONO-4059 (塩酸塩) の合成には、重要な中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。特定の合成経路と反応条件は、機密情報であり、詳細に公表されていません。 工業生産方法は、通常、最終生成物の純度と有効性を確保するために、制御された条件下で大量合成を行います .
化学反応の分析
ONO-4059 (塩酸塩) は、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過酸化水素などの酸化剤が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応には、ある原子または原子群を別の原子または原子群と置き換えることが含まれます。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ONO-4059 (塩酸塩) は、以下を含む幅広い科学研究への応用があります。
化学: ブルトンチロシンキナーゼの阻害を研究するためのツール化合物として使用されます。
生物学: B細胞受容体シグナル伝達がB細胞の発生と機能において果たす役割の理解に役立ちます。
科学的研究の応用
B-cell Malignancies
Tirabrutinib is primarily indicated for the treatment of several types of B-cell malignancies, including:
- Chronic Lymphocytic Leukemia (CLL)
- Mantle Cell Lymphoma (MCL)
- Waldenström Macroglobulinemia (WM)
- Primary Central Nervous System Lymphoma (PCNSL)
Efficacy Data
A summary of clinical trials highlights the efficacy of tirabrutinib in these conditions:
Case Study: Bing-Neel Syndrome
A notable case involved the successful treatment of Bing-Neel syndrome, a rare complication associated with Waldenström macroglobulinemia. The patient exhibited significant neurological improvement within three months of initiating tirabrutinib therapy, demonstrating its potential effectiveness in CNS-related complications of B-cell disorders .
Long-term Safety and Efficacy
Longitudinal studies indicate that tirabrutinib maintains a favorable safety profile over extended periods. In a three-year follow-up study involving patients with relapsed/refractory PCNSL, the drug exhibited sustained efficacy and manageable adverse events, reinforcing its viability as a long-term treatment option .
類似化合物との比較
ONO-4059 (hydrochloride) is compared with other Bruton’s tyrosine kinase inhibitors, such as ibrutinib and zanubrutinib. While all these compounds target Bruton’s tyrosine kinase, ONO-4059 (hydrochloride) is noted for its higher selectivity and potency. This makes it a promising candidate for the treatment of B-cell malignancies with potentially fewer off-target effects .
Similar Compounds
- Ibrutinib
- Zanubrutinib
- Acalabrutinib
These compounds share a similar mechanism of action but differ in their selectivity, potency, and clinical applications .
生物活性
Tirabrutinib hydrochloride, a second-generation Bruton’s tyrosine kinase (BTK) inhibitor, has emerged as a significant therapeutic agent in the treatment of various hematological malignancies, particularly B-cell lymphomas. This article delves into the biological activity of tirabrutinib, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Tirabrutinib functions by irreversibly and covalently binding to BTK, a key player in the B-cell receptor (BCR) signaling pathway. This inhibition leads to the modulation of several downstream signaling pathways, including:
- NF-κB : Involved in cell proliferation and survival.
- AKT : Plays a role in cell growth and metabolism.
- ERK : Associated with cell division and differentiation.
Research indicates that tirabrutinib selectively inhibits B-cell growth and induces apoptosis in B-cell malignancies, demonstrating effective cytotoxicity in vitro and in vivo models .
Case Studies and Clinical Trials
-
Phase 1/2 Study for Primary Central Nervous System Lymphoma (PCNSL) :
- Study Design : The ONO-4059-02 study included patients with relapsed/refractory PCNSL who received tirabrutinib at doses of 320 mg or 480 mg daily.
- Results : The overall response rate (ORR) was 63.6%, with deep and durable responses observed in a subset of patients. Notably, 100% ORR was reported in the 480 mg group .
- Long-term Safety Profile :
Summary of Clinical Findings
Study | Population | Dose | ORR | Duration of Response |
---|---|---|---|---|
ONO-4059-02 | Relapsed PCNSL | 320 mg / 480 mg | 63.6% | Up to 5 years |
Long-term Safety Study | Various B-cell malignancies | Variable | 76.5% | Median 2.59 years |
Preclinical Studies
Preclinical investigations have demonstrated that tirabrutinib exhibits potent anti-tumor activity against various B-cell malignancies. In vitro studies showed significant cytotoxic effects on cell lines such as TMD8 and U-2932, correlating with the inhibition of BTK autophosphorylation .
Safety Profile
The safety profile of tirabrutinib has been characterized by its acceptable tolerability compared to first-generation BTK inhibitors like ibrutinib. Common adverse effects include:
- Rash
- Neutropenia
- Arthralgia
- Vomiting
Serious adverse events were infrequent but included cases such as pneumonia and interstitial lung disease .
特性
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYDCIJFACDXSG-GMUIIQOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439901-97-9 | |
Record name | Tirabrutinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirabrutinib Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Tirabrutinib hydrochloride a promising drug for B-cell malignancies?
A1: this compound is a potent and highly selective inhibitor of Bruton tyrosine kinase (BTK) [, ]. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By irreversibly binding to BTK, this compound effectively blocks BCR signaling, leading to the death of malignant B cells []. This targeted action makes it a promising therapeutic option for various B-cell malignancies.
Q2: How does the irreversible binding of this compound to BTK provide an advantage over reversible inhibitors?
A2: The irreversible binding of this compound to BTK offers a more sustained inhibition of the kinase activity compared to reversible inhibitors. This sustained inhibition can lead to more prolonged therapeutic effects and potentially overcome resistance mechanisms that may develop with reversible inhibitors.
Q3: What are the current clinical applications of this compound?
A3: this compound has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and all lines of Waldenström macroglobulinemia/lymphoplasmacytic lymphoma []. This approval highlights its potential as a valuable therapeutic option for patients with these challenging hematological malignancies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。